molecular formula C20H28O3Si B13024685 Trimethoxy(4'-pentyl-[1,1'-biphenyl]-4-yl)silane

Trimethoxy(4'-pentyl-[1,1'-biphenyl]-4-yl)silane

Cat. No.: B13024685
M. Wt: 344.5 g/mol
InChI Key: PAVGVOKXEYCKKV-UHFFFAOYSA-N
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Description

Trimethoxy(4’-pentyl-[1,1’-biphenyl]-4-yl)silane is an organosilicon compound that features a biphenyl group substituted with a pentyl chain and three methoxy groups attached to a silicon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trimethoxy(4’-pentyl-[1,1’-biphenyl]-4-yl)silane typically involves the reaction of 4’-pentyl-[1,1’-biphenyl]-4-yl magnesium bromide with trimethoxysilane. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually refluxed in an appropriate solvent, such as tetrahydrofuran (THF), for several hours to ensure complete reaction.

Industrial Production Methods

In an industrial setting, the production of Trimethoxy(4’-pentyl-[1,1’-biphenyl]-4-yl)silane may involve a continuous flow process where the reactants are continuously fed into a reactor. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize yield and purity. The product is then purified using techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

Trimethoxy(4’-pentyl-[1,1’-biphenyl]-4-yl)silane can undergo various types of chemical reactions, including:

    Hydrolysis: The methoxy groups can be hydrolyzed to form silanol groups.

    Condensation: The silanol groups can further condense to form siloxane bonds.

    Substitution: The silicon atom can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Typically carried out in the presence of water and an acid or base catalyst.

    Condensation: Often facilitated by heating or the presence of a catalyst such as a metal oxide.

    Substitution: Common nucleophiles include halides, alkoxides, and amines.

Major Products

    Hydrolysis: Produces silanols.

    Condensation: Produces siloxanes.

    Substitution: Produces various substituted silanes depending on the nucleophile used.

Scientific Research Applications

Chemistry

Trimethoxy(4’-pentyl-[1,1’-biphenyl]-4-yl)silane is used as a precursor in the synthesis of advanced materials, such as siloxane-based polymers and coatings. It is also employed in the functionalization of surfaces to impart hydrophobic or oleophobic properties.

Biology and Medicine

In biological research, this compound can be used to modify surfaces of biomaterials to improve biocompatibility or to create bioactive surfaces for cell culture applications.

Industry

In the industrial sector, Trimethoxy(4’-pentyl-[1,1’-biphenyl]-4-yl)silane is used in the production of specialty coatings, adhesives, and sealants. It is also utilized in the fabrication of electronic components and devices due to its insulating properties.

Mechanism of Action

The effects of Trimethoxy(4’-pentyl-[1,1’-biphenyl]-4-yl)silane are primarily due to its ability to form strong covalent bonds with various substrates. The methoxy groups can be hydrolyzed to form silanol groups, which can then condense to form siloxane bonds. These bonds are responsible for the compound’s ability to modify surfaces and create durable coatings.

Comparison with Similar Compounds

Similar Compounds

    Trimethoxysilane: A simpler compound with three methoxy groups attached to a silicon atom.

    Vinyltriethoxysilane: Contains a vinyl group and three ethoxy groups attached to a silicon atom.

    Glycidoxypropyl trimethoxysilane: Contains a glycidoxypropyl group and three methoxy groups attached to a silicon atom.

Uniqueness

Trimethoxy(4’-pentyl-[1,1’-biphenyl]-4-yl)silane is unique due to the presence of the biphenyl group with a pentyl chain, which imparts specific structural and functional properties. This makes it particularly useful in applications requiring hydrophobicity and thermal stability.

Properties

Molecular Formula

C20H28O3Si

Molecular Weight

344.5 g/mol

IUPAC Name

trimethoxy-[4-(4-pentylphenyl)phenyl]silane

InChI

InChI=1S/C20H28O3Si/c1-5-6-7-8-17-9-11-18(12-10-17)19-13-15-20(16-14-19)24(21-2,22-3)23-4/h9-16H,5-8H2,1-4H3

InChI Key

PAVGVOKXEYCKKV-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)[Si](OC)(OC)OC

Origin of Product

United States

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